
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is an organic compound with the molecular formula C14H20N2OS and a molecular weight of 264.39. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with dimethyl and methylphenyl groups, as well as a carbothioamide functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require the use of a base such as triethylamine to facilitate the formation of the carbothioamide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.
化学反应分析
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations.
科学研究应用
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as a lead compound for the design of drugs targeting specific molecular pathways, such as RNA inhibition.
Industry: It may be used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for specific applications.
作用机制
The mechanism of action of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. For example, studies have shown that certain derivatives of this compound can inhibit bacterial RNA, suggesting a potential mechanism for its antimicrobial activity . The compound may also interact with other biological pathways, leading to its observed antioxidant effects .
相似化合物的比较
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be compared with other similar compounds, such as:
2,6-dimethylmorpholine: This compound shares the morpholine ring structure but lacks the carbothioamide group, resulting in different chemical and biological properties.
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide: This compound is structurally similar but has different substituents on the phenyl ring, which can affect its reactivity and biological activity.
属性
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXCNQKNTXSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
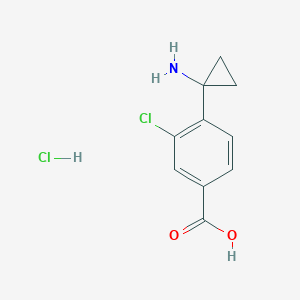
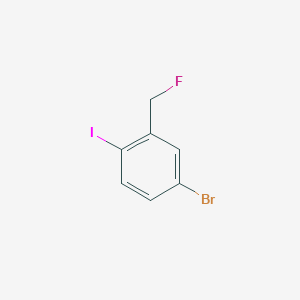
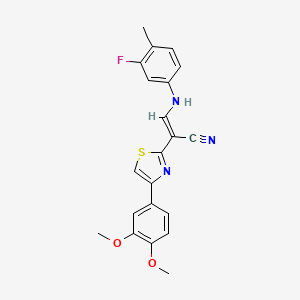

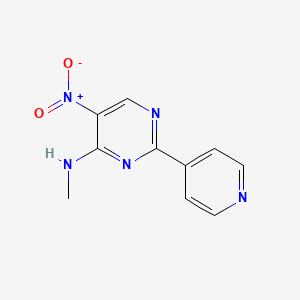
![7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2607625.png)
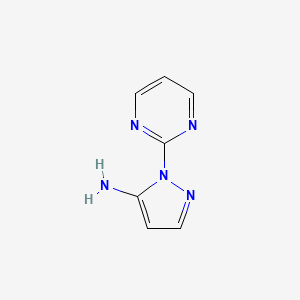
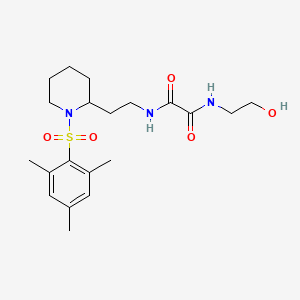
![1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2607633.png)

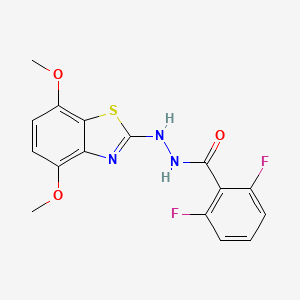

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2607639.png)
